hCA I Inhibition vs. Acetazolamide
Vidalol B inhibits human carbonic anhydrase I (hCA I) with a Ki of 25,341 nM, placing it in a moderate-affinity range relative to the clinically used sulfonamide acetazolamide (AZA) which exhibits a Ki of approximately 36,200 nM against the same isozyme [1][2]. While AZA is a potent pan-CA inhibitor, Vidalol B provides a non-sulfonamide chemotype for exploring phenol-based CA inhibition, potentially enabling differential pharmacological profiling in hCA I-dependent disease models [1].
| Evidence Dimension | hCA I inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 25,341 ± n/a nM (Vidalol B, human CA I, 4-nitrophenylacetate substrate) |
| Comparator Or Baseline | Ki ≈ 36,200 nM (Acetazolamide/AZA, human CA I, literature value in same assay system) |
| Quantified Difference | Vidalol B achieves approximately 1.43-fold lower Ki (greater potency) than AZA against hCA I under comparable conditions |
| Conditions | In vitro; purified human CA I isozyme; esterase activity assay using 4-nitrophenylacetate as substrate; Lineweaver-Burk analysis |
Why This Matters
This non-sulfonamide Ki profile differentiates Vidalol B from the clinical gold-standard CA inhibitor AZA, offering a structurally distinct tool compound for hCA I pharmacology studies.
- [1] Balaydın HT, Şentürk M, Göksu S, Menzek A. Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols and their derivatives including natural products: Vidalol B. Eur J Med Chem. 2012;54:423-428. PMID: 22687439. View Source
- [2] BindingDB. Ki Summary — BDBM50386169 (VIDALOL B, Carbonic Anhydrase 1). Ki = 25341 nM. Data curated from Balaydın et al., 2012. View Source
